molecular formula C37H46N4O5S B1192342 BMS-821095

BMS-821095

Cat. No.: B1192342
M. Wt: 658.86
InChI Key: JPJKSDFDJRQMNC-JNNSWRJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-821095 is a non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is primarily active against HCV genotype 1b, with an IC50 value of 3.8 ± 0.6 nM against this genotype, as demonstrated in preclinical studies using human hepatocyte chimeric mice . However, its efficacy diminishes significantly against genotype 2a (IC50 = 365 ± 266 nM) . This compound has been investigated in combination therapies to mitigate resistance development, a common challenge with direct-acting antivirals (DAAs). For instance, monotherapy with this compound led to the emergence of the NS5B P495S resistance-associated substitution (RAS), resulting in viral rebound .

Properties

Molecular Formula

C37H46N4O5S

Molecular Weight

658.86

IUPAC Name

(4bS,5aR)-12-Cyclohexyl-N-(isopropylsulfonyl)-3-methoxy-5a-((1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-4b,5,5a,6-tetrahydrobenzo[3,4]cyclopropa[5,6]-azepino[1,2-a]indole-9-carboxamide

InChI

InChI=1S/C37H46N4O5S/c1-22(2)47(44,45)38-35(42)24-10-14-29-32(16-24)40-21-37(36(43)41-25-11-12-26(41)20-39(3)19-25)18-31(37)30-17-27(46-4)13-15-28(30)34(40)33(29)23-8-6-5-7-9-23/h10,13-17,22-23,25-26,31H,5-9,11-12,18-21H2,1-4H3,(H,38,42)/t25-,26+,31-,37-/m0/s1

InChI Key

JPJKSDFDJRQMNC-JNNSWRJTSA-N

SMILES

O=C(C1=CC2=C(C=C1)C(C3CCCCC3)=C4N2C[C@]5(C(N6[C@@]7([H])CN(C)C[C@]6([H])CC7)=O)[C@](C5)([H])C8=CC(OC)=CC=C84)NS(=O)(C(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS821095;  BMS 821095;  BMS-821095

Origin of Product

United States

Comparison with Similar Compounds

BMS-788329 (NS5A Inhibitor)

  • Potency: BMS-788329 exhibits superior potency across genotypes, with IC50 values of 0.012 ± 0.005 nM (genotype 1b) and 0.014 ± 0.007 nM (genotype 2a), making it approximately 300-fold more potent than BMS-821095 against genotype 1b .
  • Resistance Profile : Resistance to BMS-788329 requires multiple mutations (e.g., NS5A L31V-Y93C) . In contrast, this compound resistance arises more readily with single mutations (e.g., P495S).
  • Clinical Utility : BMS-788329 is often used in combination with protease inhibitors (e.g., telaprevir) to suppress resistance, whereas this compound is typically paired with NS5A or NS3 inhibitors .

BMS-605339 (NS3 Protease Inhibitor)

  • Potency: BMS-605339 shows moderate activity against genotype 1b (IC50 = 3.5 ± 0.8 nM) but reduced efficacy against genotype 2a (IC50 = 81 ± 27 nM) .
  • Resistance Profile: Monotherapy selects for RASs like NS3 D168E, whereas combination with this compound delays resistance .
  • Synergy : In combination regimens, this compound and BMS-605339 demonstrate additive effects, but neither alone achieves sustained virologic response (SVR) due to rapid resistance .

BMS-961955 (NS5B Inhibitor)

  • Potency: A structural analog of this compound, BMS-961955 has a higher EC50 (7.9 nmol·L⁻¹ vs. 5.0 nmol·L⁻¹ for this compound) against genotype 1b, indicating slightly reduced efficacy .
  • Pharmacokinetics : this compound exhibits better metabolic stability compared to BMS-961955, making it more favorable for clinical development .

MK-0608 (NS5B Inhibitor)

  • Resistance Pathway : MK-0608 selects for the NS5B S282T mutation, whereas this compound selects for P495S, highlighting divergent resistance mechanisms .
  • Combination Therapy : MK-0608 combined with telaprevir achieved transient SVR in mice, but resistance emerged post-treatment. In contrast, this compound-based combinations require triple-DAA regimens to suppress resistance .

Key Data Tables

Table 1: IC50 Values of this compound and Comparators Against HCV Genotypes

Compound Target Genotype 1b (IC50, nM) Genotype 2a (IC50, nM)
This compound NS5B 3.8 ± 0.6 365 ± 266
BMS-788329 NS5A 0.012 ± 0.005 0.014 ± 0.007
BMS-605339 NS3 3.5 ± 0.8 81 ± 27
MK-0608* NS5B N/A 2.6 log10 decline†

*Data from MK-0608 monotherapy in mice . †Viremia reduction before rebound.

Research Findings and Clinical Implications

  • Resistance Management: this compound monotherapy is inadequate due to rapid RAS emergence (P495S). Combination with NS5A inhibitors (e.g., BMS-788329) and protease inhibitors (e.g., telaprevir) reduces resistance risk but requires careful sequencing to avoid multi-drug-resistant variants .
  • Pharmacokinetic Advantage : this compound’s metabolic stability over analogs like BMS-961955 positions it as a preferable candidate for extended dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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